molecular formula C15H21NO B12776550 Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-4-ethyl-, (E)- CAS No. 83939-22-4

Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-4-ethyl-, (E)-

Cat. No.: B12776550
CAS No.: 83939-22-4
M. Wt: 231.33 g/mol
InChI Key: QXSWGDFDQUZINM-GJZGRUSLSA-N
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Description

Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-4-ethyl-, (E)- is a complex organic compound characterized by its unique structure, which includes a fused oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-4-ethyl-, (E)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-4-ethyl-, (E)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-4-ethyl-, (E)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-4-ethyl-, (E)- involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-9-methoxy-, trans- (9CI)
  • Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-9 ,10-dimethoxy-, (E)-

Uniqueness

The uniqueness of Benzo(6,7)cyclohept(1,2-b)(1,4)oxazine, 2,3,4,4a,5,6,7,11b-octahydro-4-ethyl-, (E)- lies in its specific structural features and the resulting chemical properties

Properties

CAS No.

83939-22-4

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

(2S,7S)-6-ethyl-3-oxa-6-azatricyclo[9.4.0.02,7]pentadeca-1(15),11,13-triene

InChI

InChI=1S/C15H21NO/c1-2-16-10-11-17-15-13-8-4-3-6-12(13)7-5-9-14(15)16/h3-4,6,8,14-15H,2,5,7,9-11H2,1H3/t14-,15-/m0/s1

InChI Key

QXSWGDFDQUZINM-GJZGRUSLSA-N

Isomeric SMILES

CCN1CCO[C@@H]2[C@@H]1CCCC3=CC=CC=C23

Canonical SMILES

CCN1CCOC2C1CCCC3=CC=CC=C23

Origin of Product

United States

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